1-azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[331]nonane-3-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride can be synthesized through various methods. One notable approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is efficient and yields the desired compound in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the one-pot synthesis method suggests its potential for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes this method attractive for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: ABNO and copper catalysts under aerobic conditions.
Substitution: α,β-unsaturated carbonyl compounds and methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates.
Major Products:
Scientific Research Applications
1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its anticancer properties and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the conversion of alcohols to carbonyl compounds . The compound’s unique bicyclic structure allows it to engage in various chemical transformations, making it a versatile tool in organic synthesis.
Comparison with Similar Compounds
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
- 3-Azabicyclo[3.3.1]nonane derivatives
Properties
CAS No. |
2703780-21-4 |
---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.